2-Acetyl-9,9'-spirobifluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-9,9’-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural properties. The spirobifluorene core consists of two fluorene units connected by a spiro carbon atom, which imparts rigidity and orthogonality to the molecule. This structural feature makes spirobifluorene derivatives, including 2-acetyl-9,9’-spirobifluorene, highly valuable in various scientific and industrial applications, particularly in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-9,9’-spirobifluorene typically involves the acetylation of 9,9’-spirobifluorene. One common method is the Friedel-Crafts acylation reaction, where 9,9’-spirobifluorene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
While specific industrial production methods for 2-acetyl-9,9’-spirobifluorene are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-9,9’-spirobifluorene undergoes various chemical reactions, including:
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophilic aromatic substitution reactions can occur at the fluorene rings, allowing for further functionalization.
Common Reagents and Conditions
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Reduction: 2-Hydroxy-9,9’-spirobifluorene.
Oxidation: 2-Carboxy-9,9’-spirobifluorene.
Substitution: Halogenated spirobifluorene derivatives.
Scientific Research Applications
2-Acetyl-9,9’-spirobifluorene has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent thermal stability and electronic properties.
Photovoltaics: Incorporated into materials for dye-sensitized solar cells (DSSCs) and perovskite solar cells to enhance light absorption and charge transport.
Chemical Sensors: Employed in the development of sensors for detecting various chemical species due to its fluorescent properties.
Mechanism of Action
The mechanism by which 2-acetyl-9,9’-spirobifluorene exerts its effects is primarily related to its electronic structure. The spiro carbon atom creates a rigid, orthogonal configuration that minimizes π-π stacking interactions, enhancing solubility and stability. In electronic applications, this configuration facilitates efficient charge transport and reduces recombination losses .
Comparison with Similar Compounds
Similar Compounds
2,2’-Diacetyl-9,9’-spirobifluorene: Similar in structure but with two acetyl groups, leading to different electronic properties and reactivity.
2-Amino-9,9’-spirobifluorene: Contains an amino group instead of an acetyl group, which significantly alters its chemical behavior and applications.
Uniqueness
2-Acetyl-9,9’-spirobifluorene is unique due to its single acetyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for further functionalization and a valuable component in various advanced materials .
Properties
Molecular Formula |
C27H18O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(9,9'-spirobi[fluorene]-2-yl)ethanone |
InChI |
InChI=1S/C27H18O/c1-17(28)18-14-15-22-21-10-4-7-13-25(21)27(26(22)16-18)23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16H,1H3 |
InChI Key |
QSLZVYDDSITJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.